molecular formula C15H22N2O2S B6581579 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine CAS No. 1207024-78-9

1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine

Cat. No. B6581579
CAS RN: 1207024-78-9
M. Wt: 294.4 g/mol
InChI Key: HLANPQSAQWPETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)piperazine is a chemical compound with the molecular formula C12H18N2 . It is a specialty product for proteomics research .


Synthesis Analysis

While specific synthesis methods for 1-(2-Phenylethyl)piperazine were not found, piperazines in general can be synthesized through various methods, including the reaction of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethyl)piperazine is represented by the SMILES notation C1CN (CCN1)CCC2=CC=CC=C2 . This indicates a piperazine ring attached to a phenylethyl group.


Physical And Chemical Properties Analysis

1-(2-Phenylethyl)piperazine is a clear, colorless to yellow liquid . It has a density of 1.01, a boiling point of 276°C, and a refractive index of 1.543 .

Safety and Hazards

1-(2-Phenylethyl)piperazine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)17-12-10-16(11-13-17)9-8-14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANPQSAQWPETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)-4-phenethylpiperazine

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